molecular formula C5H13IO3Si B14504882 Acetic acid;hydroxy-(iodomethyl)-dimethylsilane CAS No. 64349-19-5

Acetic acid;hydroxy-(iodomethyl)-dimethylsilane

Cat. No.: B14504882
CAS No.: 64349-19-5
M. Wt: 276.14 g/mol
InChI Key: NOSNJOBRTQDFQA-UHFFFAOYSA-N
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Description

Acetic acid;hydroxy-(iodomethyl)-dimethylsilane is a compound that combines the properties of acetic acid and a silane derivative. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a silane group. The presence of the iodomethyl group adds further reactivity, making it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hydroxy-(iodomethyl)-dimethylsilane typically involves the reaction of dimethylchlorosilane with iodomethanol in the presence of a base. The reaction proceeds through the formation of an intermediate silanol, which is then esterified with acetic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hydroxy-(iodomethyl)-dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols and carboxylic acids.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the iodomethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include silanols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;hydroxy-(iodomethyl)-dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the development of bioconjugates.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of acetic acid;hydroxy-(iodomethyl)-dimethylsilane involves its ability to undergo various chemical transformations. The iodomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. The silane group can form strong bonds with other silicon-containing compounds, making it useful in the formation of siloxane linkages. These properties enable the compound to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, hydroxy-: This compound shares the acetic acid moiety but lacks the silane group.

    Dimethylchlorosilane: This compound contains the silane group but lacks the acetic acid and iodomethyl groups.

    Iodomethane: This compound contains the iodomethyl group but lacks the silane and acetic acid moieties.

Uniqueness

Acetic acid;hydroxy-(iodomethyl)-dimethylsilane is unique due to the combination of its functional groups, which confer a wide range of reactivity and applications. The presence of both acetic acid and silane moieties allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

64349-19-5

Molecular Formula

C5H13IO3Si

Molecular Weight

276.14 g/mol

IUPAC Name

acetic acid;hydroxy-(iodomethyl)-dimethylsilane

InChI

InChI=1S/C3H9IOSi.C2H4O2/c1-6(2,5)3-4;1-2(3)4/h5H,3H2,1-2H3;1H3,(H,3,4)

InChI Key

NOSNJOBRTQDFQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(CI)O

Origin of Product

United States

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